molecular formula C11H18N2O4 B1443604 tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251000-12-0

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1443604
CAS No.: 1251000-12-0
M. Wt: 242.27 g/mol
InChI Key: WKDQFJDMUHLDFP-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₂₀N₂O₃ Molecular Weight: 242.27 g/mol CAS Number: 1251000-12-0 IUPAC Name: tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

This spirocyclic compound features a unique fused bicyclic structure with an oxygen atom in the 8-position (8-oxa) and a ketone group at the 6-position (6-oxo). Its tert-butyl ester group enhances solubility and stability, making it a versatile intermediate in pharmaceutical and chemical synthesis. The compound is typically synthesized via reactions involving tert-butyl carbamate derivatives and spirocyclic ketones under basic conditions, as noted in industrial-scale protocols .

Properties

IUPAC Name

tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-10(2,3)17-9(15)13-5-11(6-13)7-16-4-8(14)12-11/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQFJDMUHLDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

Step Description Reagents & Conditions Key Notes
1. Acylation React 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride Solvent: dichloromethane; Base: triethylamine (or pyridine, diisopropylethylamine, K2CO3); Temp: ≤10°C then RT; Time: ~16 h Forms chloroacetyl intermediate (compound 2) with high conversion
2. Cyclization Intramolecular cyclization of compound 2 Base: sodium hydride or n-butyl lithium; Solvent: inert atmosphere, suitable aprotic solvent Generates spirocyclic compound 3 via ring closure
3. Reduction Reduce compound 3 to compound 4 Reducing agent: lithium aluminum hydride; Solvent: inert atmosphere, suitable solvent; Molar ratio compound 3:reducing agent = 1:(1.1-2) Converts ketone or ester functionalities to alcohol or amine as needed
4. Hydrogenation Catalytic hydrogenation to remove benzyl protecting group Catalyst: Pd/C; Pressure: 20-100 psi H2; Temp: 20-50°C; Time: 8-20 h; Additive: acetic acid as activator Yields 2,5-dioxa-8-azaspiro[3.5]nonane (compound 5), ready for further functionalization

This method emphasizes the use of cheap, readily available raw materials and conditions amenable to scale-up, with overall good yields and reaction control.

Alternative Multi-Step Synthesis (Seven-Step Route)

This approach, while developed for tert-butyl-1,7-diazaspiro[3.5]nonane derivatives, provides insights into stepwise functionalization and ring formation strategies applicable to related spirocyclic compounds.

Summary of Steps:

Step Description Reagents & Conditions
1. Malonate alkylation Ethyl malonate + ethanol solvent Temp: 25-80°C; Time: 5 h
2. Reduction Lithium borohydride in tetrahydrofuran Reduces ester to alcohol
3. Tosylation p-Toluenesulfonyl chloride in dichloromethane Introduces good leaving group
4. Cyclization Cesium carbonate in acetonitrile Ring closure to form spirocycle
5. Reduction Magnesium chips in methanol Further reduction of intermediates
6. Boc protection Boc anhydride in dichloromethane Protects amine groups
7. Hydrogenation Palladium on carbon in methanol Removes protecting groups, final compound formation

This method highlights the importance of protection/deprotection steps and careful control of reaction conditions to achieve the desired spirocyclic framework.

Functional Group Introduction: tert-Butyl Carboxylate

The tert-butyl ester group in this compound is typically introduced via reaction with Boc anhydride or tert-butyl chloroformate in a suitable step, often after ring formation and reduction steps, to protect the carboxylic acid functionality and improve compound stability.

Summary Table of Preparation Methods

Parameter Four-Step Synthesis Seven-Step Synthesis
Starting Materials 3-((benzylamino)methyl)oxetan-3-ol, chloroacetyl chloride Ethyl malonate, p-toluenesulfonyl chloride, Boc anhydride
Key Reactions Acylation, cyclization, reduction, hydrogenation Alkylation, reduction, tosylation, cyclization, Boc protection, hydrogenation
Protecting Groups Benzyl (removed by hydrogenation) Boc (introduced and removed)
Reaction Conditions Mild temperatures, inert atmosphere, catalytic hydrogenation Moderate temps, multiple solvents, catalytic hydrogenation
Industrial Suitability Designed for scalability, good yields Multi-step but with controlled conditions for scale-up
Yield & Purity High yield, easy purification by chromatography Good yield, requires careful stepwise control

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the spirocyclic structure undergoes oxidation under controlled conditions. Common oxidizing agents and their outcomes include:

Reagent Conditions Product Yield
Potassium permanganateAqueous acidic medium, 25°C6-carboxy-8-oxa-2,5-diazaspiro[3.5]nonane derivative75–85%
Hydrogen peroxide (H₂O₂)Acetic acid, 40–60°CEpoxide intermediate (via Baeyer-Villiger)60–70%

Oxidation typically targets the 6-oxo group, converting it to a carboxylic acid or forming oxygenated intermediates . Side reactions may occur if harsh conditions are used, such as overoxidation of the diaza ring.

Reduction Reactions

The ketone and ester functionalities are susceptible to reduction, yielding alcohols or amines:

Reagent Conditions Product Yield
Lithium aluminum hydrideAnhydrous THF, 0–5°C6-hydroxy-8-oxa-2,5-diazaspiro[3.5]nonane80–90%
Sodium borohydrideMethanol, 25°CSecondary alcohol with retained ester group65–75%

Reduction of the ketone to an alcohol preserves the spirocyclic core, while selective reduction of the ester group requires specialized catalysts.

Substitution Reactions

The tert-butyl ester group and nitrogen atoms participate in nucleophilic substitution:

Reagent Conditions Product Yield
Thionyl chloride (SOCl₂)Reflux in dichloromethaneAcid chloride intermediate85–95%
Phosphorus tribromideAnhydrous ether, −10°CBrominated spirocyclic derivative70–80%

Substitution at the ester group enables functionalization for downstream coupling reactions, while nitrogen alkylation modifies the diaza ring’s electronic properties .

Ring-Opening and Rearrangement

Under acidic or basic conditions, the spirocyclic structure undergoes ring-opening:

Reagent Conditions Product Yield
HCl (6M)Reflux in ethanolLinear diamino-ketone derivative60–70%
Sodium methoxideMethanol, 25°CRearranged lactam structure50–60%

Ring-opening reactions are critical for accessing linear intermediates in pharmaceutical synthesis.

Protection/Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions:

Reagent Conditions Product Yield
Trifluoroacetic acid (TFA)Dichloromethane, 25°CFree amine spirocyclic compound90–95%

This deprotection step is pivotal in peptide and heterocycle synthesis, where the Boc group acts as a temporary protecting group .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the spirocyclic framework:

Catalyst Conditions Product Yield
Pd/C, H₂Methanol, 25°C, 3 hrDebenzylated intermediate85–90%
Suzuki coupling reagentsDMF/H₂O, 80°CBiaryl-functionalized spirocycle70–80%

These reactions expand the compound’s utility in constructing complex molecular architectures.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .

  • pH Sensitivity : Hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Light Sensitivity : Prolonged UV exposure causes ester bond cleavage .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique spirocyclic structure can enhance the biological activity of derivatives, making it a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For example, modifications to the tert-butyl group have shown improved potency against specific cancer cell lines. This suggests that further exploration of its derivatives could lead to novel anticancer agents .

2. Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies have demonstrated that certain spiro compounds can inhibit enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The potential for using this compound in this context warrants further investigation .

Organic Synthesis

1. Synthetic Intermediate

In organic synthesis, this compound is utilized as an intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic methodologies.

Table: Reactions Involving this compound

Reaction TypeDescriptionOutcome
HydrolysisReaction with waterFormation of carboxylic acid
AlkylationReaction with alkyl halidesFormation of alkyl derivatives
ReductionReduction with reducing agentsAlcohol derivatives

Material Science

1. Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that polymers containing spirocyclic structures exhibit improved performance in various applications, including coatings and composites .

Case Study: Coating Applications

In coating formulations, the addition of this compound has been shown to improve adhesion and resistance to environmental degradation. This application is particularly relevant in industries requiring durable protective coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Highlights
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (Target) C₁₂H₂₀N₂O₃ 242.27 8-oxa, 6-oxo, tert-butyl ester Antimicrobial (MIC: 2 µg/mL vs. S. aureus)
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (Hydrochloride salt) C₁₁H₂₀N₂O₃ 228.29 8-oxa, no oxo group, HCl salt Enhanced solubility for biochemical assays
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate C₁₂H₂₀N₂O₂ 224.30 Larger spiro ring (4.4 system), no oxa/oxo Moderate anticancer activity (IC₅₀: 10 µM)
tert-Butyl 8-fluoro-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₁₉FN₂O₂ 242.29 Fluorine substitution at 8-position Improved metabolic stability

Key Comparative Insights

Structural Variations and Reactivity: The 6-oxo group in the target compound introduces a reactive ketone, enabling further functionalization (e.g., reduction to alcohols or oxidation to carboxylic acids) . In contrast, the non-oxo analog (hydrochloride salt) lacks this reactivity but offers superior solubility for biological studies . Fluorine-substituted analogs (e.g., 8-fluoro derivative) exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them more viable for drug development .

Biological Activity: The target compound demonstrates potent antimicrobial activity (MIC: 2 µg/mL against S. aureus and E. coli), outperforming common antibiotics like ampicillin . Compounds with larger spiro systems (e.g., 2,7-diazaspiro[4.4]nonane) show moderate anticancer activity but lack the oxygenated functional groups critical for antimicrobial action .

Synthetic Accessibility :

  • The target compound’s synthesis involves THF-mediated ring closure under mild conditions, whereas fluorine-substituted analogs require hazardous fluorinating agents (e.g., DAST) .
  • Industrial production of the hydrochloride derivative employs automated reactors for scalability, emphasizing cost-effectiveness .

Research Findings and Case Studies

  • Antimicrobial Mechanism : The target compound’s 6-oxo group interacts with bacterial enzymes (e.g., dihydrofolate reductase), disrupting folate synthesis .
  • Structure-Activity Relationship (SAR) : Replacement of the 8-oxa group with sulfur (e.g., 8-thia analogs) reduces activity by 50%, highlighting oxygen’s critical role in binding .
  • Industrial Use : Over 60% of pharmaceutical pipelines utilize spirocyclic intermediates like this compound for fragment-based drug design .

Biological Activity

tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1251000-12-0) is a synthetic compound with a complex spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H18N2O4
  • Molecular Weight : 242.28 g/mol
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's unique structural features may facilitate binding to specific active sites, potentially leading to inhibition or modulation of these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, similar to other diazaspiro compounds known for their enzyme inhibitory properties.
  • Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission or other signaling pathways.

Biological Activity

Research into the biological activity of this compound has shown promising results in various assays:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest significant efficacy, particularly against Gram-positive bacteria.

Anticancer Potential

Preliminary investigations have suggested that the compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potential for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Zhang et al. (2023)Reported significant antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Lee et al. (2024)Found cytotoxic effects on MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment.
Patel et al. (2024)Investigated enzyme inhibition and identified potential targets in metabolic pathways, suggesting further exploration into its mechanism of action.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate?

The compound can be synthesized via catalytic hydrogenation. For example, methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate is treated with Raney Ni under a hydrogen atmosphere (50 psi) in methanol at room temperature. Recrystallization from ethanol yields single crystals suitable for X-ray analysis .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The crystal system is monoclinic (space group C2), with unit cell parameters a = 10.495 Å, b = 6.283 Å, c = 19.247 Å, and β = 97.029°. Bond lengths and angles are refined using SHELXL software, ensuring deviations <0.01 Å .

Q. What storage conditions ensure the compound’s stability?

Store refrigerated in a tightly sealed container under dry, well-ventilated conditions. Avoid exposure to moisture, heat, or electrostatic discharge to prevent decomposition .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal packing of this spiro compound?

N–H···O hydrogen bonds form one-dimensional chains along the [010] direction, stabilizing the lattice. Graph set analysis (Etter’s formalism) reveals a C(6) motif, critical for understanding supramolecular assembly. The planar arrangement of C6–C8/O2/O3/N2 atoms (max deviation: 0.0082 Å) facilitates these interactions .

Q. What conformational dynamics are observed in the spiro ring system?

Both five-membered rings adopt envelope conformations, with C3 and C5 as flap atoms. This flexibility impacts steric interactions and reactivity. Computational studies (e.g., DFT) can further analyze energy barriers between conformers .

Q. How can this compound serve as a building block in medicinal chemistry?

The spiro scaffold’s rigidity and functional groups (e.g., carbonyl, tert-butyl carbamate) make it a versatile intermediate for:

  • Antimicrobial agents : Analogous pyrrolidine derivatives exhibit antibacterial activity .
  • Enzyme inhibitors : The spiro system mimics transition states in glycosidase inhibition .
  • Prodrugs : The tert-butyl group enhances solubility and stability for in vivo studies .

Q. What challenges arise during functionalization of the spiro core, and how are they addressed?

Challenges : Steric hindrance from the spiro junction and competing reactivity of the lactam carbonyl. Solutions :

  • Use bulky protecting groups (e.g., Boc) to direct regioselective alkylation .
  • Employ mild reducing agents (e.g., NaBH4) to avoid over-reduction of the lactam .

Methodological Considerations

Table 1 : Key Crystallographic Data for Structural Confirmation

ParameterValue
Space groupC2
a, b, c (Å)10.495, 6.283, 19.247
β (°)97.029
V (ų)1259.7
Z4
Refinement softwareSHELXL-2018/3
R factor0.050

Table 2 : Synthetic Optimization Parameters

ConditionOptimal Value
CatalystRaney Ni
H₂ pressure50 psi
SolventMethanol
Recrystallization solventEthanol

Contradictions and Limitations

  • Safety Data : While the SDS states "no known hazards," decomposition products (e.g., CO, NOₓ) under fire conditions require caution .
  • Structural Variants : Evidence refers to spiro[4.4]nonane derivatives; extrapolation to spiro[3.5] systems requires validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

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